Scaffold-Level Potency Advantage: Cyclopenta[b]indole vs. Tetrahydrocarbazole in HCV NS5B Inhibition
In a direct head-to-head scaffold comparison within the same study, the 1,2,3,4-tetrahydro-cyclopenta[b]indole core was found to be slightly more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole scaffold in inhibiting HCV NS5B RNA-dependent RNA polymerase. The most potent cyclopenta[b]indole analog (compound 36) achieved an IC50 of 550 nM against the HCV NS5B enzyme [1]. The study further established that the 5,8-disubstitution pattern on the aromatic region is preferred for both scaffolds, directly implicating 5-substituted building blocks such as 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as strategically important synthetic intermediates for this target class [1].
| Evidence Dimension | HCV NS5B polymerase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Cyclopenta[b]indole scaffold analog 36: IC50 = 550 nM |
| Comparator Or Baseline | Corresponding tetrahydrocarbazole scaffold analogs: slightly less potent (exact IC50 values for matched pairs not disclosed in abstract; qualitative superiority stated) |
| Quantified Difference | Cyclopenta[b]indole scaffold described as 'slightly more potent' than the corresponding carbazole |
| Conditions | In vitro HCV NS5B RNA-dependent RNA polymerase enzyme inhibition assay |
Why This Matters
This scaffold-level advantage means that drug discovery programs targeting HCV NS5B polymerase should prioritize cyclopenta[b]indole-based building blocks over carbazole-based alternatives for lead optimization libraries.
- [1] Gopalsamy A, et al. Design and synthesis of 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives as non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Bioorg Med Chem Lett. 2006;16(9):2532-4. PMID: 16480869. View Source
